molecular formula C15H24N2O4S B2783654 4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide CAS No. 899979-85-2

4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide

Cat. No. B2783654
CAS RN: 899979-85-2
M. Wt: 328.43
InChI Key: PJSWYMRRANKNDV-UHFFFAOYSA-N
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Description

“4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The methoxy group attached to the benzene ring could potentially increase the compound’s lipophilicity, enhancing its ability to cross biological membranes. The pentylsulfamoyl group is less common and could confer unique properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the addition of the methoxy and pentylsulfamoyl groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could undergo reactions typical of amides, while the methoxy group could potentially be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would be determined by the specific structure of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bischler–Napieralski Reaction Products

    Satoshi Doi and colleagues explored the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide and phosphoryl chloride, yielding both normal and abnormal Bischler–Napieralski reaction products. This study elucidates the chemical reactivity and potential applications of methoxybenzamide derivatives in organic synthesis and pharmaceutical research (Doi, Shirai, & Sato, 1997).

  • Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers

    Hannah M. König et al. developed a coupling protocol for the synthesis of oligo(p-benzamide)s on solid support. This method, involving the in situ activation of aromatic carboxylic acids, is significant for creating nanoscale objects for supramolecular chemistry, hinting at the versatility of benzamide derivatives in designing complex molecular architectures (König, Abbel, Schollmeyer, & Kilbinger, 2006).

Potential Therapeutic Uses

  • Antiproliferative Activity of Benzamides

    Somayeh Motavallizadeh and colleagues synthesized novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including 4-methoxy variants, and evaluated their antiproliferative activity against various cancer cell lines. This study suggests the potential of methoxybenzamide derivatives in cancer therapy, with specific compounds showing higher activity than doxorubicin against certain cell lines (Motavallizadeh et al., 2014).

  • In Vitro Pharmacologic Characterization

    C. John and colleagues investigated the potential use of a radioiodinated benzamide, N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), as a sigma receptor binding radioligand for imaging breast cancer. The pharmacological evaluation of this benzamide derivative indicates its potential for diagnosing and studying breast cancer (John et al., 1999).

Nonlinear Optical (NLO) Properties

  • In Silico Screening for NLO Activities: Dinyuy Emmanuel Kiven and colleagues conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical (NLO) activities. The study found these compounds to have significantly larger static first and second hyperpolarizabilities compared to the prototypical NLO molecule, suggesting the utility of methoxybenzamide derivatives in NLO material design (Kiven et al., 2023).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzamides are known to have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and optimization of its synthesis .

properties

IUPAC Name

4-methoxy-N-[2-(pentylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-3-4-5-10-17-22(19,20)12-11-16-15(18)13-6-8-14(21-2)9-7-13/h6-9,17H,3-5,10-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWYMRRANKNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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